2-Bromo-6-(1-bromoethyl)pyridine
Description
2-Bromo-6-(1-bromoethyl)pyridine (CAS: 937268-66-1) is a brominated pyridine derivative characterized by two bromine substituents: one at the pyridine ring’s 2-position and another on an ethyl group at the 6-position. This compound’s structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex heterocyclic systems .
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-6-(1-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,1H3 |
InChI Key |
JCKQCMWJRYPFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Substituent Effects on Reactivity :
- The bromoethyl group in this compound allows sequential functionalization, enabling its use in multi-step syntheses. This contrasts with 2-bromo-6-(trifluoromethyl)pyridine , where the electron-withdrawing trifluoromethyl group stabilizes the ring but limits further substitution .
- 2-Bromo-6-tert-butylpyridine ’s bulky tert-butyl group enhances steric hindrance, making it useful in designing ligands for transition-metal catalysts .
Synthetic Utility :
- The dual bromine sites in this compound facilitate regioselective cross-coupling reactions, similar to 2-bromo-6-(trimethylsilyl)pyridine , which undergoes selective substitutions at the bromine site while retaining the silyl group .
Biological Activity: Derivatives like 7c (a triazole-imidazole hybrid) exhibit potent anticancer activity (IC₅₀ <5 µM against HT-1080 cells) due to synergistic effects of heterocyclic moieties .
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